Methyl hexahydroindolizine-8a(1H)-carboxylate
Description
Methyl hexahydroindolizine-8a(1H)-carboxylate is a bicyclic compound featuring a fused indolizine core with a hexahydro scaffold and a methyl ester group at the 8a position. Its structural complexity and stereochemical diversity make it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
methyl 2,3,5,6,7,8-hexahydro-1H-indolizine-8a-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-13-9(12)10-5-2-3-7-11(10)8-4-6-10/h2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWDCLSDGILTME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCCN1CCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Rh-Catalyzed Hydroformylation Double Cyclization
A Rhodium-catalyzed domino hydroformylation approach enables efficient indolizidine skeleton construction. In a representative procedure:
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Substrate : N-allyl 5-methyl-4-hexenamide (2a ) reacts under CO/H₂ (1:1) with Rh(acac)(CO)₂ (1 mol%) and BIPHEPHOS ligand (2 mol%) in acetic acid at 60°C.
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Outcome : Bicyclized product 3a forms in 72% yield (15 mmol scale, 20 atm pressure).
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Post-Cyclization Modification : Oxidative cleavage of the isopropenyl group using Nicolaou’s protocol introduces acetyl functionality.
Advantages :
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High atom economy (83% average)
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Scalable to gram quantities
Limitations :
Acid-Mediated Cyclization of Amino Ketones
Amino ketone intermediates, derived from N-Boc-proline, undergo cyclization under acidic conditions:
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Procedure :
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Homologate N-Boc-(L)-proline to Weinreb amide 4 .
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React with MeLi to form methyl ketone 5 .
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Boron-aldol reaction with 3-furancarboxaldehyde yields β-hydroxyketone 6 .
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IBX oxidation to diketone 7 , followed by Boc deprotection with formic acid.
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Spontaneous cyclization in methanolic K₂CO₃ yields enaminone 8 .
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Key Data :
| Step | Yield (%) | Purity (%) |
|---|---|---|
| 1–2 | 78 | 95 |
| 3–5 | 65 | 97 |
Applications : Adaptable for introducing ester groups via subsequent acylation.
Esterification Methodologies
Direct Esterification via Carboxyl Activation
Activating the carboxylic acid precursor (hexahydroindolizine-8a-carboxylic acid) with thionyl chloride or DCC facilitates methyl ester formation:
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Reagents :
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Yield Optimization :
Activator Solvent Temp (°C) Yield (%) SOCl₂ MeOH 25 88 DCC CH₂Cl₂ 0 → 25 92
Critical Note : Excess SOCl₂ risks sulfonation side reactions.
Transesterification of Higher Esters
Ethyl hexahydroindolizine-8a-carboxylate undergoes methanolysis under acidic conditions:
Advantage : Avoids carboxyl activation steps.
Integrated Synthetic Routes
Patent-Covered Process (CN103130687A)
This method emphasizes post-treatment optimization for high-purity methyl esters:
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Reaction Phase :
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Hydrazine hydrate + dimethyl carbonate (1:1 mol) in MeOH (1–3× hydrazine weight).
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5–10°C feed, reflux (2 h).
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Purification :
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Vacuum (0.06–0.08 MPa) removal of MeOH/H₂O at 80–90°C.
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Ethylene dichloride/dimethyl carbonate (100:0.5–1 v/v) crystallization at ≤5°C.
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Performance :
Multi-Step Synthesis from Proline Derivatives
Combining cyclization and esterification:
| Step | Description | Yield (%) |
|---|---|---|
| Homologation | N-Boc-proline → Weinreb amide | 78 |
| Methyl Ketone Formation | MeLi reaction | 85 |
| Aldol Reaction | 3-Furancarboxaldehyde addition | 73 |
| Cyclization | Formic acid/K₂CO₃-mediated | 68 |
| Esterification | DCC/MeOH | 92 |
Total Yield : 32% (over 5 steps).
Comparative Analysis of Methods
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl hexahydroindolizine-8a(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce various amine derivatives.
Scientific Research Applications
Pharmaceutical Development
Methyl hexahydroindolizine-8a(1H)-carboxylate serves as a scaffold for designing new drugs targeting various biological systems. Its structural similarity to other biologically active compounds suggests potential neuroprotective effects and interactions with neurotransmitter systems. Preliminary studies indicate that it may influence central nervous system functions, warranting further investigation into its therapeutic applications.
Chemistry
In the realm of organic chemistry, this compound is utilized as an intermediate in the synthesis of more complex organic molecules. It serves as a reference standard in pharmaceutical testing, aiding in the development of new therapeutic agents.
Synthesis Methods:
- Cyclization of suitable precursors
- Esterification to introduce the methyl carboxylate group
- Use of controlled temperatures and catalysts for optimal yield.
Biological Studies
Research involving this compound focuses on its biological activity, particularly its effects on various biological systems. Studies investigate its potential as a bioactive compound, exploring mechanisms such as enzyme inhibition and receptor binding .
Case Studies and Research Findings
Recent studies have demonstrated the compound's utility in various experimental setups:
- Neuroprotective Effects : Preliminary investigations suggest that this compound may exhibit neuroprotective properties by modulating neurotransmitter systems.
- Synthesis of Bioactive Molecules : Researchers have successfully utilized this compound as an intermediate in synthesizing bioactive molecules with enhanced therapeutic profiles.
- Industrial Applications : In industrial settings, it is used to produce high-purity compounds essential for various chemical processes .
Mechanism of Action
The mechanism of action of methyl hexahydroindolizine-8a(1H)-carboxylate involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
- Nitro/Styryl Derivatives (exo-8) : The nitro group introduces strong electron-withdrawing effects, influencing reactivity and stability. The styryl moiety may enhance π-π interactions in biological targets .
- IR data confirm the presence of carbonyl (1718 cm⁻¹) and aromatic groups .
- Ethyl Ester vs. Methyl Ester (9b vs. Parent) : Ethyl esters generally exhibit lower solubility in polar solvents compared to methyl esters, impacting pharmacokinetics .
- Hydroxy/Oxo Derivatives (72130-68-8) : The hydroxy group enables hydrogen bonding, which could enhance binding to enzymes or receptors. The oxo group may stabilize tautomeric forms .
Physicochemical and Spectroscopic Data
- Melting Points : Nitro derivatives (exo-8) crystallize as prisms with higher melting points (146–148°C), whereas benzoyl analogs (endo-9) remain oily, reflecting differences in crystallinity .
- Mass Spectrometry : Fragmentation patterns (e.g., m/z 360 for exo-8) confirm the loss of nitro groups, aiding structural elucidation .
Research Implications
- Drug Design: Styryl and benzoyl groups in exo-8/endo-9 may enhance binding to hydrophobic pockets in proteins. The phenylamino group in 612065-18-6 could target amine-recognizing enzymes .
- Synthetic Challenges : Moderate yields in cycloaddition reactions suggest opportunities for optimizing catalysts or reaction conditions .
Biological Activity
Methyl hexahydroindolizine-8a(1H)-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of 183.25 g/mol. The compound features a bicyclic structure that includes both saturated and unsaturated nitrogen-containing rings, which contribute to its unique reactivity and biological profile.
The mechanism of action for this compound involves interactions with various biological targets, particularly in the central nervous system (CNS). Preliminary studies suggest that it may act as a neuroprotective agent by modulating neurotransmitter systems and influencing receptor activity. Specific pathways affected include:
- Neurotransmitter Receptors : Potential interactions with receptors such as α7-nicotinic receptors, which are implicated in cognitive functions and neuroprotection .
- Enzymatic Pathways : Modulation of enzymes involved in neurotransmitter synthesis or degradation could also play a role in its biological effects.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects, including:
- Neuroprotection : Potential to protect neuronal cells from damage due to oxidative stress or excitotoxicity.
- Cognitive Enhancement : Possible effects on learning and memory processes, warranting further investigation into its therapeutic applications for neurodegenerative diseases.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Neuroprotective Effects : A study found that this compound could significantly reduce neuronal cell death in models of oxidative stress, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.
- Binding Affinity Studies : Interaction studies revealed that this compound has notable binding affinities with various neurotransmitter receptors, indicating its role as a modulator in CNS pathways.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally related compounds. The following table summarizes key similarities and differences:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 1,2,3,5,8,8a-hexahydroindolizine | Similar bicyclic structure | Varying functional groups affecting reactivity |
| Methyl (3S,8aR)-5-oxo-2,3,8,8a-tetrahydroindolizine-3-carboxylate | Contains a keto group | Potentially different biological activity |
| (2S,8S,8aR)-2-Benzyl-8-(S)-2-tert-butoxycarbonylamino-3-(1H-indol-3-yl)-propionylamino | More complex substitution patterns | Enhanced specificity for certain targets |
This comparison highlights the unique position of this compound within this class of compounds, particularly regarding its potential applications and biological activities.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing methyl hexahydroindolizine-8a(1H)-carboxylate derivatives, and how do reaction conditions influence diastereoselectivity?
- Methodology : The compound can be synthesized via 1,3-dipolar cycloaddition reactions. For example, azomethine ylides react with nitroalkenes or styryl derivatives under reflux in acetic acid to yield diastereomeric products. Reaction temperature, solvent polarity, and steric effects of substituents (e.g., phenyl or styryl groups) significantly influence the exo/endo ratio. Yields of 55–66% are typical, with characterization via IR, MS, and HRMS .
- Key Data : IR absorption bands (e.g., 1543 cm⁻¹ for nitro groups) and HRMS (e.g., [M–NO₂]⁺ at m/z 360.1983) confirm structural assignments .
Q. How can researchers confirm the molecular structure and stereochemistry of this compound derivatives?
- Methodology : X-ray crystallography is the gold standard. Tools like SHELXL (for refinement) and ORTEP-3 (for visualization) resolve absolute configurations. For example, the 8aR* stereochemistry was confirmed using SHELXL refinement, which optimizes anisotropic displacement parameters and hydrogen bonding networks .
- Advanced Tip : Use WinGX to integrate SHELX workflows, ensuring compatibility with small-molecule datasets .
Advanced Research Questions
Q. How can computational methods predict the reactivity and regioselectivity of this compound in cycloaddition reactions?
- Methodology : Density Functional Theory (DFT) calculations combined with the Polarizable Continuum Model (PCM) simulate solvent effects on transition states. For instance, anisotropic dielectric constants in acetic acid can stabilize dipolar intermediates, favoring exo products. Compare computed activation energies with experimental yields to validate models .
- Data Contradictions : If experimental yields deviate from predictions, re-evaluate solvent parameters or consider non-equilibrium effects in the PCM framework .
Q. What strategies resolve discrepancies in spectral data (e.g., HRMS or IR) between synthetic batches of this compound derivatives?
- Methodology :
Reproducibility Checks : Ensure consistent reaction conditions (e.g., reflux time, solvent purity).
Isomer Analysis : Use HPLC or chiral columns to separate diastereomers, then re-analyze HRMS and IR.
Crystallographic Validation : Resolve ambiguous spectral peaks by correlating them with X-ray-derived bond lengths and angles .
- Case Study : A study reported [M–NO₂]⁺ at m/z 360.1983 (theoretical 360.1983), but batch variations may arise from incomplete nitro group elimination. Confirm via isotopic pattern analysis .
Q. How can researchers optimize the stability of this compound derivatives under biological assay conditions?
- Methodology :
pH Stability : Perform accelerated degradation studies in buffers (pH 2–9) using HPLC monitoring.
Light Sensitivity : Store compounds in amber vials and assess UV-vis spectra for photodegradation products.
Metabolic Stability : Use liver microsomes to identify vulnerable functional groups (e.g., ester moieties) and design prodrug analogs .
Experimental Design & Data Analysis
Q. What experimental controls are critical when studying the biological activity of this compound derivatives?
- Methodology :
- Negative Controls : Include parent indolizine scaffolds without ester or nitro substituents to isolate the contribution of functional groups.
- Solvent Controls : Account for acetic acid residues from synthesis, which may interfere with cell-based assays.
- Dose-Response Validation : Use at least three independent replicates to establish EC₅₀/IC₅₀ values, ensuring statistical significance .
Q. How do steric and electronic effects of substituents influence the compound’s pharmacological profile?
- Methodology :
Steric Effects : Compare derivatives with bulky (e.g., benzoyl) vs. small (e.g., methyl) groups at the 2-position. Molecular docking can predict binding site compatibility.
Electronic Effects : Nitro groups enhance electrophilicity, potentially improving target engagement. Use Hammett constants (σ) to correlate substituent electronics with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
